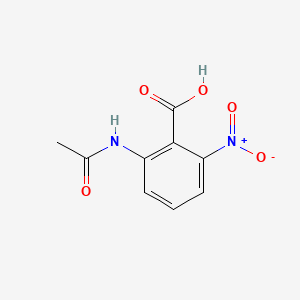

2-Acetamido-6-nitrobenzoic Acid

描述

Structural Context within Substituted Benzoic Acids and Nitrobenzoic Acids

To understand the utility of 2-Acetamido-6-nitrobenzoic acid, it is essential to first consider its position within the broader families of benzoic acid derivatives and nitrobenzoic acids.

Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry. researchgate.net They serve as readily available starting materials for the synthesis of a vast array of more complex molecules. ymerdigital.compreprints.org The carboxyl group of benzoic acid can undergo various transformations, while the benzene (B151609) ring can be functionalized through electrophilic substitution reactions. This versatility makes benzoic acid derivatives indispensable precursors in numerous fields. ymerdigital.com

They are widely used in the production of:

Pharmaceuticals: Many bioactive molecules and drugs contain a benzoic acid moiety, which is often crucial for their biological activity. researchgate.netnih.gov

Agrochemicals: Derivatives are used to create pesticides and herbicides. ijcrt.org

Industrial Products: They are key components in the synthesis of dyes, preservatives, and polymers. ymerdigital.comijcrt.org

The presence of substituents on the benzene ring dramatically influences the reactivity and properties of the benzoic acid derivative, allowing for fine-tuned chemical synthesis. preprints.org

Nitrobenzoic Acid Isomers and Reactivity

Nitrobenzoic acids are benzoic acid derivatives where a nitro group (-NO₂) is attached to the benzene ring. There are three primary isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). wikipedia.org The position of the nitro group significantly affects the molecule's chemical properties.

The nitro group is strongly electron-withdrawing, which has two main consequences:

Increased Acidity: Nitrobenzoic acids are approximately ten times more acidic than benzoic acid itself. wikipedia.orgchemcess.comchemicalbook.com This is because the electron-withdrawing nitro group stabilizes the conjugate base (the benzoate (B1203000) anion) that forms upon deprotonation of the carboxylic acid. chemicalbook.com

Ring Deactivation: The presence of the nitro group, along with the carboxylic acid group, deactivates the aromatic ring towards electrophilic aromatic substitution reactions. chemcess.comchemicalbook.com

The isomers are typically prepared through methods like the oxidation of the corresponding nitrotoluenes or the nitration of benzoic acid. wikipedia.orgwikipedia.orgorgsyn.org this compound is a more complex, disubstituted derivative that builds upon this basic nitrobenzoic acid framework, with the acetamido group providing an additional site for chemical modification.

| Isomer | Structure | pKa | Key Precursor To |

| 2-Nitrobenzoic Acid | A benzene ring with a carboxyl group at position 1 and a nitro group at position 2. | 2.22 | Anthranilic acid chemcess.com |

| 3-Nitrobenzoic Acid | A benzene ring with a carboxyl group at position 1 and a nitro group at position 3. | 3.47 chemicalbook.com | 3-Aminobenzoic acid, various dyes wikipedia.orgchemicalbook.com |

| 4-Nitrobenzoic Acid | A benzene ring with a carboxyl group at position 1 and a nitro group at position 4. | 3.41 wikipedia.org | 4-Aminobenzoic acid, procaine, folic acid wikipedia.orgwikipedia.org |

Significance as a Research Intermediate in Complex Molecule Synthesis

The specific arrangement of the acetamido and nitro groups in this compound makes it a highly valuable intermediate for constructing targeted, high-value molecules.

Pharmaceutical Precursors and Bioactive Compounds

A significant application of this compound is in the synthesis of novel pharmaceutical agents, particularly next-generation immunomodulatory drugs and anti-cancer compounds. pnas.orggoogleapis.com It serves as a key building block in the synthesis of quinazolinone-based molecules, which are analogs of thalidomide. pnas.orggoogle.com

For example, in the synthesis of the clinical development compound CC-122 and its deuterated analogs, this compound is a crucial intermediate. pnas.orgresearchgate.net The synthesis involves a multi-step process:

Preparation: this compound is first prepared, often by the hydrolysis of a corresponding benzoxazinone (B8607429) precursor, which is synthesized from 2-amino-6-nitrobenzoic acid. pnas.orgresearchgate.net

Coupling: The prepared acid is then chemically coupled with a chiral amine, such as a derivative of 3-aminoglutarimide. pnas.org

Cyclization: The resulting molecule undergoes a ring-closure reaction to form the core quinazolinone structure. pnas.org

Reduction: Finally, the nitro group is reduced to an amine, yielding the final active pharmaceutical ingredient. pnas.orggoogle.com

This synthetic route highlights the compound's role in enabling the construction of complex, stereochemically defined molecules that are subjects of advanced clinical research for treating hematological cancers and solid tumors. pnas.orggoogleapis.com

Agro-chemicals and Industrial Compounds

Beyond pharmaceuticals, this compound is an important intermediate in the dye industry. nus.edu.sg It is a key precursor for producing certain azo-type disperse dyes. nus.edu.sg These dyes, such as C.I. Disperse Blue 79, are widely used for dyeing synthetic fibers like polyester (B1180765) and acetate. nus.edu.sg The inclusion of the molecular fragment derived from this compound contributes to the desirable properties of these dyes, such as good color compatibility, which is essential for dyeing blended fabrics. nus.edu.sg The demand for these specific dark dyes makes this intermediate valuable in industrial chemical manufacturing. nus.edu.sg Additionally, related acetylated amino acid compounds have been explored for use as activators in solder flux compositions. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-acetamido-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-3-2-4-7(11(15)16)8(6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNTZMHFBQIQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224034 | |

| Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73721-78-5 | |

| Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073721785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-6-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Acetamido-6-nitrobenzoic Acid

The preparation of this compound is typically accomplished through two primary synthetic strategies: the nitration of an acetylated benzoic acid precursor or the acetylation of an aminonitrobenzoic acid intermediate.

This approach involves the direct nitration of 2-Acetamidobenzoic acid (N-Acetylanthranilic acid). The success of this synthesis hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction. The acetamido group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Their combined influence directs the incoming nitro group to the positions ortho and para to the acetamido group.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edu Maintaining a low temperature is crucial to minimize side reactions and prevent the formation of unwanted isomers, such as the 4-nitro product. truman.edu The temperature for similar nitration reactions is often controlled between 0°C and 12°C. google.com The sulfuric acid serves to protonate the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Table 1: Typical Conditions for Nitration of Acetamidobenzoic Acid Derivatives

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Nitrating Agent | Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) | Generates the nitronium ion (NO₂⁺) for electrophilic substitution. | google.comgoogle.com |

| Temperature | 0°C to 12°C | Controls reaction rate and improves regioselectivity, minimizing side-product formation. | truman.edugoogle.com |

| Precursor | 2-Acetamidobenzoic acid | The substrate for the electrophilic nitration. | wikipedia.org |

| Workup | Quenching on ice/water | Precipitates the nitrated product from the acidic reaction mixture. | truman.edugoogle.com |

An alternative and often more direct route involves the acetylation of 2-Amino-6-nitrobenzoic acid. This method avoids the challenges of controlling regioselectivity during nitration, as the nitro and amino groups are already in the desired positions. The synthesis of the 2-Amino-6-nitrobenzoic acid precursor can be achieved through various methods, including a copper-catalyzed amination of 2-halo-6-nitrobenzoic acid, which proceeds under mild conditions. google.com Another advanced route to this intermediate is via a vicarious nucleophilic substitution of 1,3-dinitrobenzene. researchgate.net

The subsequent acetylation of the amino group is a standard transformation, commonly achieved by reacting 2-Amino-6-nitrobenzoic acid with acetic anhydride. wikipedia.orgchemicalbook.com This reaction is generally high-yielding and leads directly to the desired product.

Table 2: Acetylation of 2-Amino-6-nitrobenzoic Acid

| Parameter | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 2-Amino-6-nitrobenzoic acid | The amine-containing precursor for acetylation. | google.com |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group to convert the amino group into an acetamido group. | wikipedia.orgchemicalbook.com |

| Reaction Type | Nucleophilic Acyl Substitution | The amino group acts as a nucleophile, attacking the electrophilic carbonyl of the anhydride. | wikipedia.org |

Mechanistic Investigations of this compound Formation and Reactions

Understanding the intricate mechanisms of formation and reaction of this compound is essential for optimizing synthetic protocols and predicting its chemical behavior. These investigations rely heavily on a combination of advanced spectroscopic techniques and high-level computational analysis.

Spectroscopic methods are fundamental to identifying reaction products, intermediates, and byproducts. Mass spectrometry, in particular, is a powerful tool for the detection and structural confirmation of nitrobenzoic acids and their derivatives. researchgate.netnih.gov Techniques such as HPLC combined with mass spectrometry can be used to analyze the complex mixtures resulting from synthesis, providing clear data on the masses of the compounds present. researchgate.net

Computational chemistry offers deeper insight into the electronic structure and energetics of the reaction pathways. While specific studies on this compound are not widely published, analysis of related nitroaromatic compounds provides a strong theoretical framework. For instance, high-level ab initio methods like CASPT2//CASSCF have been used to study the photophysics of nitrobenzene, elucidating the complex interplay of excited states that govern its reactivity. acs.org Similarly, Density Functional Theory (DFT) has been employed to analyze the stability, charge distribution, and electronic properties of cocrystals involving 2-nitrobenzoic acid, demonstrating the power of computational methods to probe intermolecular interactions and molecular properties. researchgate.net These approaches can be applied to model the transition states of nitration or acetylation reactions, helping to explain observed regioselectivity and reactivity.

Catalysis plays a crucial role in modern organic synthesis, offering pathways to milder reaction conditions, improved yields, and higher selectivity.

In the synthesis of precursors to this compound, catalysis is key. For example, the preparation of 2-Amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid is effectively achieved through an aminolysis reaction catalyzed by a cuprous catalyst. google.com This approach avoids the harsh high-temperature and high-pressure conditions of traditional amination methods, leading to higher conversion rates and fewer side reactions. google.com

Catalytic principles are also applied in the derivatization of related compounds. Anhydrides derived from substituted nitrobenzoic acids can act as powerful activating agents. For instance, 2-methyl-6-nitrobenzoic anhydride is used to facilitate the formation of esters and amides, such as in the picolinoyl derivatization of corticosteroids, which enhances their detectability in mass spectrometry. nih.gov This demonstrates a form of organocatalysis where the nitrobenzoic acid derivative activates a carboxylic acid for nucleophilic attack.

Derivatization Strategies and Novel Compound Synthesis

This compound serves as a versatile building block for the synthesis of novel compounds. Its functional groups—a carboxylic acid, an amide, and a nitro group—offer multiple sites for chemical modification.

A significant derivatization strategy involves the conversion of the carboxylic acid to a mixed anhydride. This approach is inspired by the use of related compounds, such as 2-methyl-6-nitrobenzoic anhydride, which are highly effective condensing agents used in Shiina macrolactonization and other esterification and amidation reactions. nih.gov By converting this compound into its corresponding anhydride, it could potentially be used as a reagent to synthesize complex esters, amides, and macrocycles. The presence of the acetamido and nitro groups could modulate the reactivity and solubility of the resulting anhydride compared to simpler analogues. The nitro group can subsequently be reduced to an amine, and the amide can be hydrolyzed, opening pathways to a wide array of di- and tri-substituted benzene (B151609) derivatives for applications in medicinal chemistry and materials science.

Synthesis of Acetamido Benzoic Acid Derivatives for Targeted Research

The synthesis of derivatives from this compound is a pivotal step in developing compounds for specialized research. The inherent functionalities of the parent molecule—the carboxylic acid, the nitro group, and the acetamido group—serve as versatile handles for chemical modification. Synthetic strategies often begin with the transformation of the nitro or carboxyl groups to introduce new reactive sites, enabling the construction of more complex molecular architectures.

Imine/Schiff Base Compound Formation

The formation of imines, commonly known as Schiff bases, is a fundamental transformation for creating derivatives of this compound. Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. scispace.comnih.gov

For this to occur with a derivative of this compound, the nitro group must first be reduced to a primary amine, yielding 2-acetamido-6-aminobenzoic acid. This amino derivative can then react with a variety of carbonyl compounds. The general reaction involves refluxing the amino-benzoic acid derivative with a selected aldehyde or ketone in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. nih.govnih.gov This method allows for the introduction of a wide array of substituents, depending on the structure of the carbonyl compound used.

Microwave-assisted synthesis has emerged as an eco-friendly and efficient alternative to conventional heating, offering benefits like shorter reaction times and higher yields. scispace.com

Below is a table illustrating potential reactants for Schiff base formation with 2-acetamido-6-aminobenzoic acid.

| Reactant Type | Example Compound | Resulting Schiff Base Moiety |

| Aromatic Aldehyde | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene) |

| Aromatic Aldehyde | Salicylaldehyde | N-(2-hydroxybenzylidene) |

| Heterocyclic Aldehyde | 2-Furaldehyde | N-(furan-2-ylmethylene) |

| Aliphatic Ketone | Acetone | N-propan-2-ylidene |

Benzothiazole and Triazole Linkages

The incorporation of heterocyclic rings, such as benzothiazole and triazole, into the structure of this compound derivatives can significantly alter their chemical and biological properties. nih.govnih.gov

Benzothiazole Synthesis: Benzothiazoles can be synthesized from amino-benzoic acid precursors. nih.gov A common method involves the reaction of an ortho-aminothiophenol with a carboxylic acid, but a more direct route from an aniline derivative (like 2-acetamido-6-aminobenzoic acid) involves cyclization using potassium thiocyanate (KSCN) and bromine in a solvent like acetic acid. acs.org This process constructs the thiazole ring fused to the existing benzene ring, creating a benzothiazole derivative.

Triazole Linkages: The 1,2,3-triazole ring is often introduced using the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry". taylorfrancis.com This reaction forms a stable triazole linkage between two molecular fragments. mdpi.com To create a triazole derivative of this compound, one could first modify the carboxylic acid group to introduce either an alkyne or an azide functionality. For example, esterification of the carboxylic acid with propargyl alcohol would install a terminal alkyne. This alkyne-modified derivative can then be "clicked" with a molecule containing an azide group (R-N₃) in the presence of a copper(I) catalyst to form the desired 1,4-disubstituted 1,2,3-triazole derivative.

Exploration of Functional Group Interconversions

Functional group interconversions are essential reactions in organic synthesis that transform one functional group into another, enabling the creation of diverse derivatives from a single starting material. fiveable.me For this compound, the primary sites for these transformations are the nitro group, the carboxylic acid, and the acetamido group.

Key interconversions include:

Reduction of the Nitro Group: The nitro group (-NO₂) is readily reduced to a primary amine (-NH₂). This transformation is fundamental for subsequent reactions like Schiff base or benzothiazole formation. Common reagents for this reduction include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C). acs.org

Transformations of the Carboxylic Acid Group: The carboxylic acid (-COOH) can be converted into a variety of other functional groups.

Esters (-COOR): Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). acs.org

Acyl Halides (-COX): Conversion to a more reactive acyl chloride (-COCl) can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu

Amides (-CONHR): Amides are formed by reacting the carboxylic acid (or its activated acyl chloride form) with a primary or secondary amine.

Hydrolysis of the Acetamido Group: The acetamido group (-NHCOCH₃) can be hydrolyzed back to a primary amine (-NH₂) under strong acidic or basic conditions, although this may also affect other functional groups in the molecule.

The table below summarizes these key interconversions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amine (-NH₂) |

| Carboxylic Acid (-COOH) | R-OH, H⁺ | Ester (-COOR) |

| Carboxylic Acid (-COOH) | SOCl₂ | Acyl Chloride (-COCl) |

| Carboxylic Acid (-COOH) | R-NH₂, DCC/EDC | Amide (-CONHR) |

| Acetamido (-NHCOCH₃) | H₃O⁺ or OH⁻, heat | Amine (-NH₂) |

These synthetic methodologies provide a robust toolkit for the chemical modification of this compound, enabling researchers to systematically alter its structure and probe its potential in various scientific domains.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecular skeleton and the relative positions of various functional groups.

While specific experimental ¹H NMR data for 2-Acetamido-6-nitrobenzoic acid is not widely published, the expected spectrum can be predicted based on its structure and comparison with related compounds. The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to one another.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with the electron-donating effect of the acetamido (-NHCOCH₃) group, would lead to distinct chemical shifts for these protons. The proton situated between the nitro and carboxylic acid groups would likely be the most deshielded and appear at the lowest field.

The acetamido group would exhibit two characteristic signals: a singlet for the methyl (CH₃) protons and a broader singlet for the amide (NH) proton. The chemical shift of the amide proton can be sensitive to the solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (COOH) | > 10 | Singlet | 1H |

| Amide (NH) | 8.0 - 9.5 | Singlet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 3H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their hybridization and electronic environment.

The carbonyl carbons of the carboxylic acid and the amide group are expected to appear at the downfield end of the spectrum (typically >160 ppm). The six carbons of the aromatic ring would resonate in the range of 110-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and carboxylic acid groups being the most deshielded. The carbon of the methyl group in the acetamido moiety would appear at the most upfield position.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Amide (C=O) | 168 - 172 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-NH) | 135 - 145 |

| Aromatic (C-COOH) | 130 - 140 |

| Aromatic (C-H) | 115 - 130 |

| Methyl (CH₃) | 20 - 30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. The broad O-H stretch of the carboxylic acid would be a prominent feature, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be observed around 1700-1725 cm⁻¹.

The amide group would show a characteristic N-H stretching vibration around 3300-3500 cm⁻¹ and a strong C=O (Amide I) band between 1630 and 1680 cm⁻¹. The nitro group would exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1335-1370 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Key Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 |

| Nitro Group | Symmetric N-O Stretch | 1335 - 1370 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

Raman spectroscopy provides complementary information to FTIR. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to produce a strong signal. The aromatic ring vibrations, particularly the ring breathing modes, would also be prominent. The C=O stretching vibrations of the carboxylic acid and amide groups would be observable, although they might be weaker than in the FTIR spectrum. The non-polar C-C and C-H vibrations of the aromatic ring and the methyl group would also be readily detected.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 224.17 g/mol .

In a mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 224.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment with an m/z of 207. The loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 179. Another characteristic fragmentation would be the loss of the acetyl group (-COCH₃) from the amide, resulting in a significant peak.

Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z |

| [M+H]⁺ | 225.05060 |

| [M+Na]⁺ | 247.03254 |

| [M-H]⁻ | 223.03604 |

| [M+NH₄]⁺ | 242.07714 |

| [M+K]⁺ | 263.00648 |

Data sourced from predictive models.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential tools for the separation, identification, and purity assessment of synthesized organic compounds like this compound. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent methods employed for the analysis of aromatic carboxylic acids and their derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, quantification, and purification of individual components from a mixture. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture.

The separation of benzoic acid derivatives is significantly influenced by the pH of the mobile phase. To ensure good peak shape and retention, the ionization of the carboxylic acid group is typically suppressed by adding an acid (such as acetic, phosphoric, or formic acid) to the mobile phase, maintaining a low pH doi.orgfishersci.com.

Detailed research on the specific HPLC analysis of this compound is not extensively published; however, effective separation methods have been established for structurally similar compounds, such as nitrobenzoic acid isomers. These methods provide a strong basis for developing a validated analytical procedure. For instance, a method for separating o-, m-, and p-nitrobenzoic acid utilized a C18 column with a mobile phase of 2-propanol, water, and acetic acid doi.org. Another method for analyzing various benzoic acids employed a fast HPLC approach with an Accucore C18 column and a low pH buffer to suppress ionization fishersci.com.

A typical HPLC setup for a compound related to this compound would involve the following conditions:

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitrobenzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | C18 bonded column (e.g., Kromasil C18, 200 mm x 4.6 mm) | nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and acidified water | doi.orgnih.govekb.eg |

| Example Mobile Phase | 2-propanol–water–acetic acid (20:80:0.4, v/v/v) | doi.org |

| Flow Rate | 1.0 - 1.2 mL/min | doi.org |

| Detection | UV Absorbance at 254 nm | doi.orgnih.gov |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | fishersci.com |

This method allows for the sensitive and reproducible analysis of purity, enabling the quantification of the main compound and the detection of any related impurities. ekb.egnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for identifying compounds, determining purity, and monitoring the progress of a chemical reaction. sigmaaldrich.com It involves a stationary phase, typically a thin layer of an adsorbent like silica gel or aluminum oxide, coated onto a flat carrier such as a glass plate or plastic sheet. sigmaaldrich.com

For the analysis of this compound and its isomers, silica gel plates are a common choice for the stationary phase. The separation is achieved by developing the plate in a sealed chamber containing a suitable solvent system (mobile phase). The choice of the mobile phase is critical and is determined by the polarity of the analyte. A solvent system is selected to achieve a retention factor (Rf) that allows for clear separation from impurities or starting materials.

While specific TLC conditions for this compound are not detailed in the literature, methods for the closely related isomer, 4-acetamido-3-nitrobenzoic acid, have been reported. In one study, the reaction progress was monitored using a mobile phase of ethyl acetate and methanol. rjptonline.org Visualization of the separated spots on the TLC plate is typically accomplished under UV light, where aromatic and nitro-containing compounds often appear as dark spots on a fluorescent background. rjptonline.orgscientificlabs.co.uk

Table 2: Example TLC Conditions for Analysis of a Related Acetamidonitrobenzoic Acid Isomer

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel G plates | sigmaaldrich.comrjptonline.orgepa.gov |

| Mobile Phase (Eluent) | Ethyl acetate : Methanol (6:4 v/v) | rjptonline.org |

| Development | Ascending development in a saturated chamber | sigmaaldrich.com |

| Visualization | UV light (254 nm) | rjptonline.orgscientificlabs.co.uk |

TLC serves as an invaluable qualitative tool, offering a quick assessment of sample purity and the number of components in a mixture before undertaking more complex and time-consuming analyses like HPLC. sigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-acetamido-3-nitrobenzoic acid |

| o-nitrobenzoic acid |

| m-nitrobenzoic acid |

| p-nitrobenzoic acid |

| Ethyl acetate |

| Methanol |

| 2-propanol |

| Acetic acid |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Silica gel |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and versatile tool for predicting a range of molecular properties.

Molecular Geometry and Electronic Characteristics

Following geometry optimization, various electronic characteristics would be determined. These include, but are not limited to, the distribution of electron density, dipole moment, and atomic charges. Such parameters are essential for understanding the molecule's polarity and electrostatic interactions.

Please note: Specific optimized geometric parameters and electronic characteristic values for 2-Acetamido-6-nitrobenzoic Acid are not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer. A smaller HOMO-LUMO gap generally suggests higher reactivity.

An analysis of this compound would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution to identify regions susceptible to nucleophilic and electrophilic attack.

Interactive Data Table: Frontier Molecular Orbital Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

Note: The table above is for illustrative purposes only. Specific FMO analysis data for this compound has not been reported in published studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would highlight the reactive sites, providing insights into its potential intermolecular interactions, including hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand and predict the interaction between a small molecule (ligand) and a protein's binding site. The strength of this interaction is often quantified by a docking score or binding energy.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established therapeutic target for type 2 diabetes and obesity. Computational docking studies are frequently employed to identify and optimize potential inhibitors of this enzyme. Such a study for this compound would involve docking the molecule into the active site of PTP1B to predict its binding mode, key interactions with amino acid residues, and its binding affinity.

Interactive Data Table: PTP1B Docking Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | Data Not Available |

| Inhibition Constant (Ki) | Data Not Available |

Note: The table above is for illustrative purposes only. Molecular docking studies of this compound with PTP1B have not been found in the scientific literature.

Neuraminidase Inhibition Research

Neuraminidase is a crucial enzyme for the replication of influenza viruses, making it a prime target for antiviral drugs. Molecular docking simulations can be used to explore the potential of compounds like this compound to inhibit this enzyme. The simulation would predict how the molecule fits into the neuraminidase active site and estimate its binding affinity, which is indicative of its potential inhibitory activity.

Interactive Data Table: Neuraminidase Docking Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | Data Not Available |

| Inhibition Constant (Ki) | Data Not Available |

Note: The table above is for illustrative purposes only. There are no available molecular docking studies of this compound with neuraminidase in the reviewed literature.

Antiviral Agent Research (e.g., COVID-19)

The global health crisis precipitated by the COVID-19 pandemic spurred intensive research into novel antiviral agents. A common and effective approach in the early stages of drug discovery involves computational screening of compounds to assess their potential to inhibit key viral proteins, such as the main protease (Mpro) or the spike protein of SARS-CoV-2. This in silico methodology, primarily through molecular docking simulations, evaluates the binding affinity and interaction patterns of a ligand with the active site of a biological target.

Despite the broad application of these computational methods in the search for COVID-19 therapeutics, a specific investigation into the antiviral activity of This compound against SARS-CoV-2 has not been reported in the scientific literature to date. While studies have been conducted on isomers and derivatives of acetamido-nitrobenzoic acid, the unique structural arrangement of the acetamido and nitro groups in the 2- and 6-positions, respectively, means that findings from those studies cannot be directly extrapolated to this specific compound. Therefore, there is currently no available data from computational or experimental research to support or refute the potential of this compound as an antiviral agent for COVID-19.

Prediction of Reactivity and Stability Parameters

The reactivity and stability of a chemical compound are fundamental characteristics that determine its behavior in chemical reactions and its suitability for various applications. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the calculation of a wide range of molecular properties and reactivity descriptors. These parameters provide a theoretical framework for understanding the electronic structure and predicting the chemical behavior of a molecule.

For This compound , a detailed theoretical investigation to predict its reactivity and stability parameters has not been published. Such a study would typically involve the calculation of several key quantum chemical descriptors, as outlined in the table below. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Theoretical Reactivity and Stability Parameters

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | χ2/(2η) | A measure of the electrophilic character of a molecule. |

This table outlines the standard parameters that would be calculated in a computational study of molecular reactivity and stability. As no such study has been performed for this compound, no corresponding data is available.

In the absence of specific computational studies on this compound, its precise reactivity and stability profile remains to be theoretically determined and experimentally validated.

Biomedical and Pharmacological Research Applications

Investigation of Biological Activities of 2-Acetamido-6-nitrobenzoic Acid Derivatives

The exploration of derivatives based on the this compound framework has been driven by the diverse biological activities observed in analogous chemical structures. By modifying functional groups on the aromatic ring and the carboxylic acid moiety, researchers have been able to modulate the pharmacological properties of these compounds, leading to the identification of candidates with promising therapeutic profiles.

Enzyme Inhibition Studies

In the realm of infectious diseases, the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] is a significant enzyme responsible for bacterial resistance to aminoglycoside antibiotics. In silico screening has identified benzoic acid derivatives that show micromolar activity in inhibiting the acetylation of kanamycin A, demonstrating competitive inhibition against the antibiotic nih.gov.

Furthermore, a series of C2-substituted pyrazolopyrimidines, which can be considered complex derivatives, have been investigated as allosteric inhibitors of HIV-1 integrase. Within this series, C2-amide derivatives demonstrated the most potent antiviral activity against HIV-1 infection in cell culture nih.gov. The inhibitory potential of these related compounds underscores the promise of the this compound scaffold in the design of novel enzyme inhibitors.

Table 1: Enzyme Inhibitory Activity of Structurally Related Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| N-acylanthranilic acids | Plasminogen activator inhibitor-1 (PAI-1) | Potent in vitro inhibitory activity mdpi.com. |

| Benzoic acid derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib | Micromolar activity in inhibiting kanamycin A acetylation nih.gov. |

| C2-amide pyrazolopyrimidines | HIV-1 integrase (allosteric) | Potent antiviral activity in cell culture nih.gov. |

Anti-Inflammatory and Analgesic Properties

Anthranilic acid derivatives are recognized as structural analogs of salicylic acid and are known to possess anti-inflammatory, analgesic, and antipyretic properties nih.gov. Research into novel derivatives has aimed to enhance efficacy and reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Studies on 5-acetamido-2-hydroxy benzoic acid derivatives, which share the acetamido and benzoic acid moieties with the subject compound, have demonstrated significant analgesic activity. In an in-vivo study using an acetic acid-induced writhing test, a benzyl derivative (PS3) at doses of 20 and 50 mg/kg reduced painful activity by 74% and 75%, respectively nih.gov. This derivative showed more potent analgesic effects compared to acetaminophen and the parent 5-acetamido-2-hydroxy benzoic acid nih.gov.

Another study focused on novel piroxicam analogues incorporating an N-acylhydrazone (NAH) framework. While these were not direct derivatives of this compound, they represent a strategy of modifying a known anti-inflammatory agent. In an acetic acid-induced writhing test, the most potent compound in this series, 14h (LASSBio-1639), exhibited an ID50 of 2.87 µmol/kg mdpi.comnih.gov. Although less potent than the parent drug piroxicam (ID50 = 0.40 µmol/kg), these derivatives showed a high maximum efficacy in the range of 80-90% mdpi.comnih.gov.

Table 2: Anti-Inflammatory and Analgesic Activity of Structurally Related Derivatives

| Compound/Derivative | Test Model | Key Findings |

|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing | 75% reduction in painful activity at 50 mg/kg nih.gov. |

| Piroxicam analogue (LASSBio-1639) | Acetic acid-induced writhing | ID50 of 2.87 µmol/kg mdpi.comnih.gov. |

| Piroxicam | Acetic acid-induced writhing | ID50 of 0.40 µmol/kg mdpi.comnih.gov. |

Antimicrobial Evaluations

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of anthranilic acid. Studies have shown that certain derivatives of anthranilic acid exhibit significant antibacterial activity mdpi.com. For instance, anthranilohydrazide, 3,4-dihydro-4-oxo-1,2,3-benzotriazine, a triazine-beta-naphthol adduct, and N-phenyl anthranilic acid have all demonstrated notable antibacterial effects mdpi.com. However, in the same study, none of the tested compounds showed any significant antifungal activity mdpi.com.

In contrast, a study on 4-substituted benzenesulfonamides of anthranilic acid revealed selective antifungal properties. These compounds displayed growth inhibition of 25-50% against Candida albicans at a concentration of 4 μg/mL nih.gov. Notably, the sulfonamide with an electron-withdrawing nitro group exhibited the highest cytotoxicity nih.gov.

Furthermore, research on 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives has shown promising antiparasitic activity. One compound, 2-([2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl] amino) benzoic acid (C11), was particularly effective against the intracellular amastigote form of Leishmania infantum nih.gov. Another derivative, 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid (C1), demonstrated interesting antiproliferative activity against Trichomonas vaginalis nih.gov. The diverse antimicrobial spectrum of these related compounds suggests that derivatives of this compound could also possess valuable antimicrobial properties.

Table 3: Antimicrobial Activity of Structurally Related Derivatives

| Compound Class | Microorganism | Activity Measure | Result |

|---|---|---|---|

| Anthranilic acid derivatives | Bacteria | - | Significant antibacterial activity mdpi.com. |

| 4-Substituted benzenesulfonamides of anthranilic acid | Candida albicans | % Inhibition | 25-50% at 4 μg/mL nih.gov. |

| 2-([2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl] amino) benzoic acid (C11) | Leishmania infantum (amastigotes) | - | Promising activity nih.gov. |

| 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid (C1) | Trichomonas vaginalis | - | Interesting antiproliferative activity nih.gov. |

Antidiabetic Activity Research

The therapeutic potential of anthranilic acid derivatives extends to metabolic disorders such as diabetes. A study focused on novel anthranilate diamide derivatives as dual inhibitors of α-glucosidase and glycogen phosphorylase, two key enzymes in carbohydrate metabolism. The screening of these compounds revealed potent inhibitory activity, with some derivatives showing IC50 values in the nanomolar range nih.gov. The most active compounds against α-glucosidase and glycogen phosphorylase were 5c and 7b, with IC50 values of 0.01247 ± 0.01 µM and 0.01372 ± 0.03 µM, respectively nih.gov. In vivo testing of compound 7b in diabetic rats showed a significant reduction in blood glucose levels nih.gov.

Another area of investigation involves N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, which were evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. Several of these compounds demonstrated a significant lowering of plasma glucose levels rsc.org. As a potential mechanism of action, these compounds were also evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and insulin resistance rsc.org.

Table 4: Antidiabetic Activity of Structurally Related Derivatives

| Compound/Derivative | Target Enzyme/Model | Activity Measure | Result |

|---|---|---|---|

| Anthranilate diamide (5c) | α-Glucosidase | IC50 | 0.01247 ± 0.01 µM nih.gov. |

| Anthranilate diamide (7b) | Glycogen Phosphorylase | IC50 | 0.01372 ± 0.03 µM nih.gov. |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | NIDDM rat model | - | Significant lowering of plasma glucose rsc.org. |

Design and Development of Novel Therapeutic Agents

The design and development of new therapeutic agents based on the this compound scaffold are guided by an understanding of the relationship between chemical structure and biological activity. By systematically modifying the core structure, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for the biological effects of a class of compounds. For derivatives of anthranilic acid, several SAR studies have provided valuable insights.

In the context of antitubercular activity, SAR studies of anthranilic acid derivatives have shown that the presence of an acid function is required for the in vitro inhibition of the enzyme MabA nih.gov. The replacement of the carboxylic acid with an alcohol, carboxamide, or nitrile group was detrimental to the activity. However, its replacement with bioisosteres such as a tetrazole or acylsulfonamides was well-tolerated nih.gov.

For the antidiabetic activity of N-pyridyl anthranilate derivatives, the nature of the substituent on the amide nitrogen was found to significantly influence their inhibitory potency against α-glucosidase and glycogen phosphorylase. The studies revealed that benzylamine, sulfonamide, and benzylidine fragments linked to the anthranilic acid scaffold could produce compounds with nanomolar inhibitory concentrations nih.gov.

Lead Molecule Identification and Optimization

In the field of drug discovery, a "lead compound" is a chemical structure that displays pharmacological activity and serves as the starting point for developing new drugs. nih.gov this compound possesses several functional groups—a carboxylic acid, an acetamido group, and a nitro group—that make it a candidate for modification and optimization in the pursuit of enhanced therapeutic properties. The process of lead optimization aims to refine the molecule's efficacy, selectivity, and pharmacokinetic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov

The structure-activity relationship (SAR) is a foundational concept in this process, correlating the chemical structure of a molecule with its biological effect. By systematically modifying the functional groups of this compound, researchers can explore its SAR to develop derivatives with improved characteristics. nih.govmdpi.com For instance, modifications to the acetamido group could influence the compound's binding affinity to a biological target, while altering the carboxylic acid group to an ester or amide could enhance its ability to cross cell membranes. wikipedia.org The nitro group, while a site for bioactivation, might also be a source of toxicity; its replacement or repositioning is a common strategy in lead optimization to create safer drug candidates. nih.govnih.gov

Table 1: Potential Lead Optimization Strategies for this compound

| Structural Moiety | Modification Strategy | Optimization Goal |

|---|---|---|

| Carboxylic Acid (-COOH) | Conversion to esters, amides, or bioisosteres | Improve membrane permeability, alter solubility, enhance target binding |

| Acetamido Group (-NHCOCH₃) | Varying the alkyl or aryl substituent (e.g., replacing methyl with a larger group) | Modify binding affinity and selectivity for the target protein |

| Nitro Group (-NO₂) | Repositioning on the aromatic ring, or replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) | Reduce potential toxicity associated with nitroaromatic compounds, modulate electronic properties |

| Aromatic Ring | Introduction of additional substituents (e.g., halogens, methoxy groups) | Alter metabolic stability and target interactions |

Research on Metabolic Pathways and Bioactivation

The biological effects of many nitroaromatic compounds, including this compound, are dependent on their metabolic activation within the body. scielo.breurekaselect.com This process, known as bioactivation, converts the parent compound into chemically reactive metabolites that can exert therapeutic or toxic effects. eurekaselect.comnih.gov The primary metabolic pathway for this class of compounds is the bioreduction of the nitro group. scielo.brresearchgate.net

This transformation is primarily carried out by a diverse family of enzymes called nitroreductases (NTRs). researchgate.netnih.gov These enzymes are found in gut microbiota as well as in mammalian cells and tissues. nih.gov The reduction of the nitro group is a critical step, as it generates highly reactive intermediates that are often responsible for the compound's pharmacological activity and potential toxicity. nih.goveurekaselect.com Studies on similar compounds, such as p-nitrobenzoic acid, have shown that the nitro group is reduced to the corresponding amino form as a key metabolic step. cdnsciencepub.com

Nitro Group Bioreduction Mechanisms

The bioreduction of the nitro group is a stepwise process that involves the transfer of six electrons to sequentially form nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov This cascade is catalyzed by flavin-containing nitroreductase enzymes that use NAD(P)H as a source of reducing equivalents. researchgate.netebi.ac.uk

There are two primary mechanisms for this enzymatic reduction:

Two-Electron Reduction : This pathway is characteristic of oxygen-insensitive Type I nitroreductases. wordpress.com The enzyme catalyzes the direct transfer of two electrons (a hydride equivalent) from a reduced flavin cofactor (FMNH₂) to the nitroaromatic substrate. ebi.ac.ukmdpi.com This converts the nitro group (Ar-NO₂) directly to a nitroso intermediate (Ar-NO). wordpress.commdpi.com A subsequent two-electron reduction converts the nitroso intermediate to the N-hydroxylamino derivative (Ar-NHOH). mdpi.comresearchgate.net This mechanism is often described as a ping-pong bi-bi reaction. nih.govebi.ac.ukackerleylab.com

One-Electron Reduction : Oxygen-sensitive Type II nitroreductases catalyze the transfer of a single electron to the nitro group, forming a nitroanion radical (Ar-NO₂⁻). wordpress.com In the presence of molecular oxygen, this radical can transfer the electron back to oxygen, creating a superoxide radical and regenerating the parent nitro compound. wordpress.com This "futile cycling" can lead to significant oxidative stress. Under anaerobic (low oxygen) conditions, the nitroanion radical can proceed through further reduction steps to form the nitroso and hydroxylamine species. wordpress.com

The N-hydroxylamino intermediate is often the most critical metabolite. nih.goveurekaselect.com It is a potent electrophile that can covalently bind to cellular nucleophiles like DNA and proteins, which can be the basis for both the desired cytotoxic effect in cancer therapy and potential mutagenicity or toxicity. nih.goveurekaselect.comnih.gov

Table 2: Stepwise Bioreduction of the Aromatic Nitro Group

| Step | Reactant | Product | Electrons Transferred | Key Enzymes |

|---|---|---|---|---|

| 1 | Nitro (Ar-NO₂) | Nitroso (Ar-NO) | 2e⁻ | Type I Nitroreductases |

| 2 | Nitroso (Ar-NO) | N-hydroxylamino (Ar-NHOH) | 2e⁻ | Type I Nitroreductases |

| 3 | N-hydroxylamino (Ar-NHOH) | Amino (Ar-NH₂) | 2e⁻ | Nitroreductases |

Advanced Materials and Industrial Chemical Research

Applications in Dye and Pigment Chemistry

Azo dyes, which constitute the largest class of synthetic colorants, are formed through the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The precursor to 2-Acetamido-6-nitrobenzoic acid, 2-amino-6-nitrobenzoic acid, is recognized as an important intermediate in the synthesis of valuable azo dyes. The amino group can be converted to a diazonium salt, which then acts as an electrophile in the azo coupling reaction.

Following the synthesis of an azo dye from the 2-amino-6-nitrobenzoic acid precursor, the acetamido group in this compound could potentially be introduced. This functional group can modify the final properties of the dye, such as its solubility, lightfastness, and affinity for certain fibers. The presence of both the nitro and acetamido groups can influence the electronic properties of the aromatic system, thereby affecting the color of the resulting dye. While direct applications of this compound in dye synthesis are not extensively documented, its structure is analogous to other compounds used in the production of disperse and metal-complex dyes.

Role in Polymer Science and Engineering

Currently, there is no direct evidence or significant research available that documents the application of this compound in polymer science and engineering. However, the functionalities present in the molecule offer theoretical possibilities for its use as a monomer or a modifying agent in polymer synthesis. The carboxylic acid group could, for instance, participate in condensation polymerization reactions to form polyesters or polyamides. The nitro group could be reduced to an amino group, providing an additional site for polymerization or for grafting onto existing polymer chains to impart specific properties.

Intermediates for Specialty Chemicals

The true potential of this compound likely lies in its role as a precursor for a wide array of specialty chemicals. The differential reactivity of its functional groups allows for a variety of chemical transformations.

For instance, the nitro group can be selectively reduced to an amino group, yielding 2-acetamido-6-aminobenzoic acid. This resulting diamino derivative can serve as a building block for the synthesis of heterocyclic compounds, such as benzimidazoles or quinoxalines, which are scaffolds of interest in medicinal chemistry and materials science.

Furthermore, the carboxylic acid and acetamido groups can undergo various reactions to introduce other functionalities, leading to the creation of complex molecules with tailored properties. The interplay between the electron-withdrawing nitro group and the electron-donating acetamido group influences the reactivity of the aromatic ring, allowing for regioselective substitutions. This makes this compound a potentially valuable starting material for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals where precise molecular architecture is critical.

Environmental and Sustainability Considerations in Synthesis and Application

Green Chemistry Approaches in 2-Acetamido-6-nitrobenzoic Acid Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific green synthesis routes for this compound are not extensively documented in publicly available literature, approaches for structurally similar compounds offer insights into more sustainable methodologies.

For instance, the synthesis of the related compound 5-Acetamido-2-nitrobenzoic acid has been optimized to align with green chemistry principles by eliminating the use of fuming nitric acid and reducing the amount of sulfuric acid required . Traditional nitration methods often involve harsh and hazardous reagents. Alternative synthesis strategies for related amino-nitrobenzoic acids focus on milder reaction conditions and more readily available, less hazardous starting materials. One such method involves the reduction of 2,6-dinitrobenzoic acid using sulfide, hydrosulfide, or polysulfide, which are relatively inexpensive and readily available reagents, making the process suitable for large-scale synthesis with high yields google.com. Another approach uses a cuprous catalyst for the aminolysis of 2-halo-6-nitrobenzoic acid, which allows for mild reaction conditions and reduces equipment requirements and energy consumption google.com.

Modern amidation techniques, while not specific to this compound, also highlight green chemistry advancements. For example, methods using N,N-diethylaminosulfur trifluoride (DAST) in dichloromethane (B109758) allow for amide bond formation at room temperature, generating only volatile byproducts and often eliminating the need for extensive workup and purification, thus minimizing solvent waste acs.org. The scalability of such methods has been demonstrated, showing comparable efficiency at a larger scale acs.org.

Table 1: Comparison of Synthetic Approaches for Nitrobenzoic Acid Derivatives

| Method | Starting Material | Key Reagents | Green Chemistry Aspect | Reference |

| Catalytic Aminolysis | 2-halo-6-nitrobenzoic acid | Ammonia, Cuprous catalyst | Milder reaction conditions, reduced energy consumption, high conversion rate. google.com | google.com |

| Selective Reduction | 2,6-dinitrobenzoic acid | Sulfide/hydrosulfide | Inexpensive, readily available reagents; high yield. google.com | google.com |

| Modified Nitration | m-Aminobenzoic acid | Acetic anhydride, H₂SO₄, fuming HNO₃ | A method for a related compound eliminates fuming HNO₃ and reduces H₂SO₄ usage. | |

| DAST-Enabled Amidation | Carboxylic acids, amines | DAST, DCM | Room temperature, workup-free procedure, volatile byproducts. acs.org | acs.org |

Waste Minimization and By-product Utilization

Effective waste management is a cornerstone of sustainable chemical manufacturing. This involves minimizing waste generation at the source and finding valuable applications for any by-products formed.

A key strategy for waste minimization is the development of synthetic routes with high selectivity and conversion rates, which reduces the formation of unwanted side products and simplifies purification. The cuprous-catalyzed synthesis of 2-amino-6-nitrobenzoic acid, for example, boasts a high conversion rate and fewer side reactions, leading to simpler post-reaction treatment and less waste google.com.

Furthermore, the concept of co-production, where a process is designed to yield multiple valuable products from a single set of reactants, is an exemplary approach to by-product utilization. A patented method for the oxidation of 3-nitro-o-xylene demonstrates this by co-producing both 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid patsnap.com. This solves the issue of low selectivity in the oxidation process and turns a potential by-product into a marketable commodity patsnap.com.

Another innovative approach to waste utilization involves using post-consumer waste as a raw material for chemical synthesis. For example, a method has been developed to prepare p-nitrobenzoic acid from waste polystyrene using a microwave-assisted process, turning a common plastic pollutant into a valuable chemical feedstock google.com. While not a direct synthesis of this compound, this illustrates a powerful principle of the circular economy that could inspire future synthetic strategies.

Environmental Fate and Degradation Studies (if applicable)

Nitroaromatic compounds are often used in industries such as pharmaceuticals, pesticides, and dyes epa.gov. Their environmental persistence and potential for bioaccumulation are of concern. The nitro group generally makes the aromatic ring less susceptible to electrophilic attack but can influence microbial degradation pathways epa.gov.

Studies on other nitrobenzoates have shown that microbial degradation is a key process for their removal from soil and water. For example, Arthrobacter sp. has been shown to degrade 2-nitrobenzoate (B253500) by converting it to salicylate (B1505791) and then to catechol, which is further broken down nih.gov. This bacterium was capable of degrading over 90% of the 2-nitrobenzoate in soil within 10-12 days in microcosm studies nih.gov.

The mobility of benzoic acid derivatives in soil is often high. For instance, the herbicide dicamba, a dichlorinated benzoic acid, is highly mobile in soil, and significant leaching is possible due to its water solubility and low octanol-water partition coefficient nih.gov. Given the structural similarities, this compound may also exhibit mobility in soil, potentially leading to groundwater contamination. However, factors like soil type, pH, and microbial population will significantly influence its persistence and transport. The U.S. Environmental Protection Agency (EPA) has noted that for the structurally similar 2-Acetyl-6-nitrobenzoic acid, while biodegradation predictions are available, no experimental data on bioaccumulation, volatility, or degradation exists epa.gov.

The degradation of pesticides and their transformation products is an area of active research, with a focus on developing models to predict fate and effects in the absence of experimental data core.ac.uk. Such predictive models could be applied to estimate the environmental risk profile of this compound.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The paradigm of drug discovery is undergoing a significant transformation, with artificial intelligence (AI) and machine learning (ML) at the forefront of this revolution. For 2-Acetamido-6-nitrobenzoic Acid, these computational tools offer a powerful approach to expedite the design and prediction of novel analogues with enhanced therapeutic properties.

Researchers are increasingly employing in-silico techniques to design and screen virtual libraries of this compound derivatives. nih.govresearchgate.net Molecular docking studies, a key component of this approach, can predict the binding affinity and interaction patterns of these compounds with specific biological targets. For instance, a study on the related compound, 4-Acetamido-3-nitrobenzoic acid, utilized molecular docking to investigate its potential as an inhibitor of SARS-CoV-2 proteins. nih.gov This methodology can be extrapolated to design this compound derivatives targeting a range of proteins implicated in various diseases.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can further refine the design process. By analyzing the structural features of a series of compounds and their corresponding biological activities, QSAR models can predict the activity of novel, unsynthesized molecules. This allows for the prioritization of candidates with the highest potential for success, thereby reducing the time and cost associated with traditional synthesis and screening. For example, in-silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have been used to predict their pharmacokinetic and toxicological properties, guiding the design of safer and more effective drug candidates. nih.govmdpi.com

Interactive Table: Potential Applications of AI/ML in the Development of this compound Derivatives.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput screening of large virtual libraries of derivatives against specific biological targets. | Rapid identification of potential lead compounds. |

| Molecular Docking | Prediction of binding modes and affinities of derivatives with target proteins. | Understanding of structure-activity relationships and mechanism of action. nih.gov |

| QSAR Modeling | Development of predictive models for biological activity, toxicity, and pharmacokinetic properties. | Optimization of lead compounds and reduction of late-stage failures. nih.gov |

| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |

Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable synthetic methods is crucial for the exploration of the chemical space around this compound. Future research will focus on the implementation of novel catalytic systems to streamline the synthesis of this compound and its derivatives, with a particular emphasis on C-H activation and functionalization.

Traditional methods for the synthesis of substituted benzoic acids often involve multi-step procedures with harsh reaction conditions. Modern organometallic catalysis offers milder and more direct routes. For instance, iridium-catalyzed C-H amidation of benzoic acids provides a direct method to introduce amide functionalities. nih.gov This approach could be adapted for the synthesis of this compound, potentially offering a more efficient alternative to classical methods.

Furthermore, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex aromatic compounds. nih.govscispace.com These methods allow for the direct introduction of various functional groups at specific positions on the benzoic acid ring, enabling the rapid generation of diverse libraries of this compound analogues for biological screening. The development of catalysts that can selectively functionalize the C-H bonds of the nitrobenzoic acid core will be a key area of investigation.

Recent advancements in catalysis for amidation reactions, such as the use of boronic acid derivatives and pyridine-borane complexes, also hold promise for the synthesis of this compound derivatives. researchgate.netmdpi.com These catalytic systems often operate under mild conditions and exhibit broad substrate scope, making them attractive for medicinal chemistry applications.

Exploration of New Biological Targets for Therapeutic Development

While the full therapeutic potential of this compound is yet to be realized, its structural motifs are present in molecules with a wide range of biological activities. Future research will focus on exploring new biological targets for its derivatives, moving beyond traditional areas and into novel therapeutic landscapes.

One promising avenue is the targeting of inflammatory pathways. A study on a nitroalkene benzoic acid derivative demonstrated its ability to target reactive microglia and inhibit NF-κB, a key regulator of inflammation. nih.gov This suggests that derivatives of this compound could be investigated for their potential as anti-inflammatory agents in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov

The structural similarity of the core scaffold to other bioactive molecules suggests a broad range of potential targets. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic activity through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov This precedent supports the investigation of this compound derivatives as potential modulators of enzymes involved in pain and inflammation.

Furthermore, the nitroaromatic moiety is a key feature in many compounds with diverse biological activities. nih.gov The exploration of novel biological targets for nitro-containing compounds is an active area of research, and derivatives of this compound could be screened against a wide array of targets, including kinases, proteases, and metabolic enzymes, to uncover new therapeutic opportunities. For instance, 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives have been designed and synthesized as potential BRAFV600E inhibitors for cancer therapy. nih.gov

Interactive Table: Potential Biological Targets for this compound Derivatives.

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

| Inflammatory Pathway Proteins | NF-κB, Cyclooxygenases (COX) | Neurodegenerative diseases, Pain, Inflammation nih.govnih.gov |

| Kinases | BRAFV600E | Cancer nih.gov |

| Viral Proteins | SARS-CoV-2 Main Protease, Spike Protein | Infectious Diseases nih.gov |

| Metabolic Enzymes | Dihydrofolate reductase | Infectious Diseases, Cancer |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetamido-6-nitrobenzoic Acid in academic settings?

- Methodological Answer : The compound is commonly synthesized via coupling reactions. For instance, 2-acetamidobenzo[d]thiazole-6-carboxylic acid (a structural analog) is coupled with amines using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Reaction progress is monitored via TLC or HPLC, followed by purification through recrystallization or column chromatography .

Q. How is this compound characterized for structural validation?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Refinement using SHELXL (e.g., for determining bond angles and torsion angles) .

- Spectroscopy : NMR (¹H/¹³C) for functional group analysis, IR for nitro and amide group identification, and mass spectrometry for molecular weight confirmation.

- Physicochemical properties : Melting point (214°C, decomposition) and density (1.5 g/cm³) are critical for purity assessment .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust. Store at 2–8°C in airtight containers, as nitro compounds may degrade under prolonged exposure to light or moisture. Dispose via incineration or chemical waste services compliant with local regulations .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound derivatives?

- Methodological Answer :

- Kinase inhibition assays : Derivatives like 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide are tested against BRAFV600E kinase using fluorescence-based assays (IC₅₀ determination). Dose-response curves and molecular docking studies (e.g., AutoDock Vina) validate binding interactions .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent effects.

Q. How should discrepancies in reported melting points (e.g., 214°C vs. 278°C in analogs) be addressed?

- Methodological Answer :